Viridiflorine

説明

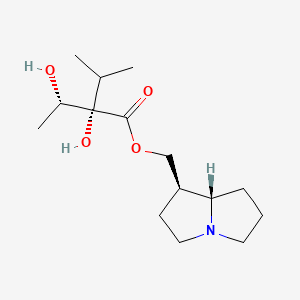

Structure

3D Structure

特性

IUPAC Name |

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-ABHRYQDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-57-5 | |

| Record name | Viridiflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDIFLORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies for Research

Botanical Sources and Distribution

The presence of viridiflorine and structurally related compounds has been documented in a range of plant species. The primary botanical sources belong to the families Lamiaceae (specifically the genus Vitex) and Boraginaceae.

Occurrence in Vitex Species

While the genus Vitex is a known source of various phytochemicals, research has more commonly identified viridiflorol (B1683568), a closely related sesquiterpenoid, rather than the alkaloid this compound. For instance, studies on the volatile constituents of Vitex negundo leaves identified viridiflorol as the main compound, a novel finding for the Vitex genus at the time. nih.gov Similarly, viridiflorol was found to be a major component in the essential oil of Vitex trifolia. researchgate.net The presence of the pyrrolizidine (B1209537) alkaloid this compound itself in Vitex megapotamica, Vitex capitata, Vitex rufescens, or Vitex gardneriana is not extensively documented in available research.

Presence in Boraginaceae Family Genera

The Boraginaceae, or borage family, is a well-established source of a diverse array of pyrrolizidine alkaloids, including this compound. mdpi.comnativeplanttrust.org This compound has been identified in several genera within this family.

Cynoglossum : Various species of this genus, commonly known as hound's tongue, are confirmed to contain this compound. Research has isolated and identified this compound from Cynoglossum officinale research-nexus.net, Cynoglossum germanicum nih.gov, and Cynoglossum amabile. nih.gov

Eupatorium : this compound has been reported in organisms such as Eupatorium japonicum. nih.gov In a related finding, the pyrrolizidine alkaloid lycopsamine (B1675737), which is an ester of retronecine (B1221780) and viridifloric acid, was isolated from Eupatorium maculatum, indicating the presence of the viridifloric acid moiety within the genus. researchgate.net

Lithospermum : A derivative, viridifloryl retronecine, has been isolated from Lithospermum officinale, confirming the presence of the this compound structure within this genus. researchgate.net

Symphytum : Commonly known as comfrey (B1233415), species of the Symphytum genus are known to contain a range of pyrrolizidine alkaloids. This compound is specifically listed among the alkaloids found in comfrey roots. nih.govresearchgate.net

| Genus (Family) | Species | Compound Identified | Reference |

|---|---|---|---|

| Cynoglossum (Boraginaceae) | C. officinale | This compound | research-nexus.net |

| Cynoglossum (Boraginaceae) | C. germanicum | This compound | nih.gov |

| Cynoglossum (Boraginaceae) | C. amabile | This compound | nih.gov |

| Eupatorium (Asteraceae, often associated with PAs) | E. japonicum | This compound | nih.gov |

| Lithospermum (Boraginaceae) | L. officinale | Viridifloryl retronecine (derivative) | researchgate.net |

| Symphytum (Boraginaceae) | Symphytum species (Comfrey) | This compound | nih.govresearchgate.net |

Identification in Lepidopteran Species

Certain species of butterflies and moths are known to sequester pyrrolizidine alkaloids from their larval host plants. These compounds are then utilized in the adult stage, often as precursors for pheromones used in courtship.

Idea leuconoe : In the male Paper Kite butterfly (Idea leuconoe), a derivative, viridifloric beta-lactone, has been identified as a component of the complex pheromone mixture released from its hairpencils during courtship rituals. nih.gov The structural assignment of this natural product was confirmed through synthesis. nih.gov

The presence of this compound or its derivatives in Melinaea menophilus and Scada kusa is not substantiated by the available research findings.

| Order | Family | Species | Compound Identified | Reference |

|---|---|---|---|---|

| Lepidoptera | Nymphalidae | Idea leuconoe (Paper Kite Butterfly) | Viridifloric beta-lactone (derivative) | nih.gov |

Advanced Isolation and Extraction Techniques

The isolation of this compound from natural sources for research necessitates a multi-step process involving initial extraction from the raw biological material followed by purification using chromatographic methods.

Solvent Extraction Methodologies

The initial step in isolating this compound involves extracting the crude mixture of phytochemicals from the plant matrix. The choice of solvent and method is critical and is determined by the chemical properties of the target compound. ekb.eg

Aqueous and Alcoholic Extraction : These conventional methods utilize solvents of varying polarities to solubilize target compounds. For polar molecules like alkaloids, polar solvents such as methanol (B129727), ethanol (B145695), or aqueous mixtures thereof are frequently employed. researchgate.net Methanolic extraction has been shown to result in high yields of bioactive compounds from plant leaves. nih.gov A hydroalcoholic extract of Symphytum officinale root, a known source of this compound, was used for the successful analysis of its constituents. frontiersin.org

Supercritical Fluid Extraction (SFE) : This modern, "green" extraction technique primarily uses supercritical carbon dioxide (SC-CO₂) as the solvent. nih.gov SC-CO₂ is non-toxic, non-flammable, and easily removed from the extract. mdpi.comresearchgate.net While SC-CO₂ behaves as a lipophilic solvent, its solvating power can be modified by adding a polar co-solvent, such as ethanol. researchgate.net This allows for the efficient extraction of more polar compounds, making it a viable, environmentally friendly alternative for isolating alkaloids like this compound. researchgate.net

| Methodology | Principle | Applicability for this compound | Reference |

|---|---|---|---|

| Aqueous/Alcoholic Extraction | Utilizes polar solvents (water, methanol, ethanol) to dissolve polar phytochemicals like alkaloids. | Standard and effective method due to the polar nature of pyrrolizidine alkaloids. | researchgate.netnih.gov |

| Supercritical Fluid Extraction (SFE) | Employs a fluid (e.g., CO₂) above its critical temperature and pressure, which has both gas-like and liquid-like properties. | A "green" alternative. Requires a polar co-solvent (e.g., ethanol) to efficiently extract polar alkaloids. | nih.govresearchgate.net |

Chromatographic Separation Strategies

Following crude extraction, the complex mixture must be purified to isolate this compound. This is achieved through various chromatographic techniques that separate compounds based on their differential partitioning between a mobile phase and a stationary phase.

Preparative Liquid Chromatography (LC) : This is a scaled-up version of analytical high-performance liquid chromatography (HPLC) used to isolate substantial quantities of a specific compound for further study. Crude extracts are passed through a column containing a solid stationary phase, and the different components are separated and collected as they elute. The subsequent identification and structural elucidation of the isolated compounds are often performed using analytical techniques like HPLC coupled with mass spectrometry (MS). nih.gov

Solid-Phase Extraction (SPE) : SPE is a powerful technique used for sample clean-up, purification, and concentration prior to further analysis. fishersci.ca The process involves loading the crude extract onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the target analyte (this compound) is selectively eluted with an appropriate solvent. weber.hu This method is effective for rapidly isolating and cleaning up target compounds from complex matrices like plant extracts. mdpi.com

| Strategy | Principle | Role in this compound Isolation | Reference |

|---|---|---|---|

| Preparative Liquid Chromatography | Separates compounds in a liquid mobile phase as they pass through a solid stationary phase in a column, allowing for the collection of pure fractions. | Used for the final purification of this compound from the crude extract to obtain a high-purity sample for research. | nih.gov |

| Solid-Phase Extraction (SPE) | A selective sample preparation technique where compounds in a liquid phase are adsorbed onto a solid phase, then selectively washed and eluted. | Primarily used for sample clean-up and concentration of this compound from the initial crude extract, removing impurities before final purification. | weber.humdpi.com |

Optimization of Extraction Parameters for Research Yield and Purity

The successful isolation of this compound for research purposes hinges on the optimization of extraction parameters to maximize yield and ensure high purity. Pyrrolizidine alkaloids (PAs), including this compound, are typically extracted from dried and powdered plant material. Research on the extraction of PAs from plants in the Boraginaceae family, such as Cynoglossum officinale, provides a basis for understanding the optimal conditions for this compound extraction.

Several factors critically influence the extraction efficiency. The choice of solvent is paramount. Methanol has been shown to be effective in exhaustive extractions using a Soxhlet apparatus. researchgate.net The polarity of the solvent system can be further modified to enhance the extraction of PAs. For instance, acidified methanol or ethanol can improve the recovery of these alkaloids. The use of a slightly acidic medium helps to protonate the nitrogen atom in the pyrrolizidine ring, increasing the solubility of the alkaloids in the solvent.

Temperature and extraction time are also key variables. While higher temperatures can increase the rate of extraction, they may also lead to the degradation of thermolabile compounds. Therefore, a balance must be struck. Techniques such as ultrasonic-assisted extraction can be employed to improve efficiency at lower temperatures, thereby preserving the integrity of the extracted compounds. The duration of the extraction process needs to be sufficient to ensure the complete transfer of the alkaloids from the plant matrix to the solvent.

Post-extraction purification is another critical step. This often involves an acid-base liquid-liquid extraction to separate the alkaloids from other co-extracted substances. The crude extract is first acidified to convert the alkaloids into their salt form, which is soluble in the aqueous phase. The non-alkaloidal components are then removed with an organic solvent. Subsequently, the aqueous layer is basified to regenerate the free base form of the alkaloids, which can then be extracted with a non-polar organic solvent like chloroform. researchgate.net Further purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Research on Intra-Organismal Distribution and Variation

The concentration of this compound is not uniform throughout the plant. Research on related pyrrolizidine alkaloids in species known to contain this compound, such as Cynoglossum officinale (houndstongue), reveals significant variations in alkaloid content across different plant organs and developmental stages. While the available research often quantifies total pyrrolizidine alkaloids, these findings provide a strong indication of the distribution patterns of individual components like this compound.

Analysis of this compound Content Across Plant Organs (e.g., Roots, Shoots, Leaves)

Studies on Cynoglossum officinale have shown that the concentration of total pyrrolizidine alkaloids varies considerably among the leaves, stems, and reproductive parts of the plant. Generally, the highest concentrations of these defensive compounds are found in the parts of the plant that are most valuable for its survival and reproduction.

In many species of the Boraginaceae family, the inflorescences have been found to contain the highest levels of PAs. tandfonline.com This is a common defense strategy in plants, concentrating toxins in the reproductive tissues to deter herbivores from consuming flowers and seeds. The leaves also tend to have significant concentrations, while the stems typically contain lower levels of these alkaloids.

Interactive Data Table: Total Pyrrolizidine Alkaloid Content in Different Organs of Second-Year Cynoglossum officinale

Note: This table represents the total pyrrolizidine alkaloid content, of which this compound is a known constituent. The specific percentage of this compound within the total alkaloid content is not specified in the cited research.

| Plant Organ | Developmental Stage | Total Pyrrolizidine Alkaloids (% dry weight) |

| Leaves | Early Growth | 1.85 |

| Leaves | Bud Stage | 1.05 |

| Leaves | Full Flower | 0.85 |

| Stems | Bud Stage | 0.45 |

| Stems | Full Flower | 0.20 |

| Buds | - | 1.10 |

| Flowers | Full Bloom | 0.95 |

| Pods | Mature | 0.75 |

Data adapted from a study by Pfister et al. (1992) on the pyrrolizidine alkaloid content of houndstongue (Cynoglossum officinale L.). researchgate.netresearchgate.net

Investigation of Developmental Stage-Dependent Accumulation

The accumulation of this compound and other pyrrolizidine alkaloids is also heavily dependent on the developmental stage of the plant. Research indicates that younger, more vulnerable tissues tend to have the highest concentrations of these defensive compounds.

In Cynoglossum officinale, the total pyrrolizidine alkaloid levels are generally highest in immature plant tissues and tend to decline as the plant matures. researchgate.netresearchgate.net For example, the leaves of first-year rosettes and the early growth of second-year plants show the highest concentrations of PAs, which can be up to 2.0% of the dry weight. researchgate.net As the leaves mature, this concentration can decrease by 50% or more. This pattern suggests that the plant allocates more resources to chemical defense during the early stages of growth when it is most susceptible to herbivory.

Interactive Data Table: Total Pyrrolizidine Alkaloid Content in Leaves of Cynoglossum officinale at Different Developmental Stages

Note: This table represents the total pyrrolizidine alkaloid content, of which this compound is a known constituent. The specific percentage of this compound within the total alkaloid content is not specified in the cited research.

| Plant Stage | Developmental Period | Total Pyrrolizidine Alkaloids (% dry weight) |

| First Year | Rosette (Early) | ~2.0 |

| First Year | Rosette (Mature) | ~1.0 |

| Second Year | Early Growth | 1.85 |

| Second Year | Bud Stage | 1.05 |

| Second Year | Full Flower | 0.85 |

| Second Year | Late Flower | 0.60 |

Data synthesized from findings by Pfister et al. (1992). researchgate.netresearchgate.net

This developmental-dependent accumulation underscores the dynamic nature of chemical defenses in plants and highlights the importance of considering the life stage of the plant when conducting phytochemical research.

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Elucidation and Incorporation Studies

The foundational building block of the pyrrolizidine (B1209537) nucleus in viridiflorine is the diamine putrescine . Derived from the amino acid arginine, putrescine provides the two C4 units that form the bicyclic core of the necine base. rsc.orgvulcanchem.com Isotope labeling studies have confirmed that both rings of the necine base originate from putrescine. nih.gov The first committed step in the biosynthesis of pyrrolizidine alkaloids (PAs) is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by homospermidine synthase. nih.gov

More complex pyrrolizidine alkaloids, such as lycopsamine (B1675737) and ideamine , serve as direct precursors for components of this compound, particularly in non-plant organisms. researchgate.netresearchgate.net For instance, in certain butterflies, these sequestered alkaloids are cleaved to release the necic acid portion, which is then modified. researchgate.netresearchgate.net Specifically, lycopsamine and ideamine are known to be cleaved to yield viridifloric acid and norviridifloric acid, respectively. researchgate.netresearchgate.net Lycopsamine is a prominent PA in many plant species, including those from which this compound is isolated, suggesting its role as an intermediate in the plant's biosynthetic pathway as well. ru.nlunicamp.brppm.edu.pl Ideamine A has been identified as a major PA in the flowers of Prestonia amabilis, a plant visited by PA-pharmacophagous insects. ufl.edu

The following table summarizes the key pyrrolizidine alkaloid precursors and their roles in this compound biosynthesis.

| Precursor | Role in this compound Biosynthesis |

| Putrescine | Fundamental building block for the necine base of all pyrrolizidine alkaloids, including this compound. rsc.orgvulcanchem.comnih.gov |

| Lycopsamine | Serves as a direct precursor, being cleaved to yield viridifloric acid, the necic acid moiety of this compound. researchgate.netresearchgate.netunicamp.br |

| Ideamine | A precursor that can be cleaved to provide the necic acid portion for related alkaloids. researchgate.netresearchgate.netufl.edu |

The acidic portion of this compound is viridifloric acid . In Cynoglossum officinale, this compound is formed through the esterification of the necine base with (-)-viridifloric acid. ru.nl This necic acid is a key determinant of the final alkaloid structure. Studies on butterflies have shown that viridifloric acid and the related norviridifloric acid are liberated from ingested PAs like lycopsamine and ideamine before being cyclized into lactones. rsc.orgresearchgate.net The absolute configuration of these lactones suggests their origin from (-)-viridifloric acid and (-)-norviridifloric acid. researchgate.netmolaid.comcapes.gov.br

Trachelanthic acid is a diastereomer of viridifloric acid and is also found esterified to necine bases in many PA-producing plants. ru.nltandfonline.com In some species, both viridifloric and trachelanthic acids are utilized in PA biosynthesis, indicating a close metabolic relationship. ru.nl For example, in the roots of Cynoglossum officinale, both (-)-viridifloric acid and (+)-trachelanthic acid are used to produce different PAs. ru.nl

The table below details the involvement of these necic acids in the biosynthesis of this compound and related compounds.

| Necic Acid | Role in Biosynthesis |

| Viridifloric Acid | The direct necic acid moiety esterified to the necine base to form this compound. ru.nlscribd.com It can be liberated from lycopsamine. researchgate.net |

| Norviridifloric Acid | A related necic acid, suggested to originate from ideamine, and a precursor to northis compound β-lactone. rsc.orgresearchgate.netresearchgate.netmolaid.comcapes.gov.br |

| Trachelanthic Acid | A diastereomer of viridifloric acid, involved in the biosynthesis of other PAs, sometimes within the same plant. ru.nl |

The biosynthesis of necic acids is closely linked to amino acid metabolism. It has been demonstrated that trachelanthic acid, the diastereomer of viridifloric acid, is formed in plants from the amino acid valine and pyruvate. rsc.org This suggests a similar biosynthetic origin for viridifloric acid.

Incorporation experiments using isotopically labeled precursors have provided further insight. Studies in Senecio species have shown that the amino acid isoleucine is a specific precursor for the necic acid portions of several PAs. researchgate.netgla.ac.ukrsc.orgrsc.org Some ten-carbon necic acids are formed from two units of isoleucine. gla.ac.uk

Furthermore, 2-aminobutanoic acid has been identified as a biosynthetic precursor to several necic acids. gla.ac.ukresearchgate.net Labeling studies have confirmed its incorporation into the senecic acid portion of PAs, which is formed via two molecules of isoleucine. researchgate.net

This table summarizes the contribution of key amino acids to the biosynthesis of the necic acid moiety.

| Amino Acid | Contribution to Necic Acid Biosynthesis |

| Isoleucine | A confirmed precursor for the necic acid portions of various pyrrolizidine alkaloids. researchgate.netgla.ac.ukrsc.orgrsc.org |

| 2-Aminobutanoic Acid | A biosynthetic precursor for several necic acids, incorporated into the C5 units. gla.ac.ukresearchgate.net |

Identification and Characterization of Biosynthetic Enzymes

While the precursor molecules for this compound are well-established, the specific enzymes catalyzing the later steps of its biosynthesis are still under investigation. However, research on related compounds and pathways provides valuable insights.

Research on the terpene synthase (TPS) family of enzymes in tomato (Solanum lycopersicum) has identified a sesquiterpene synthase, TPS31, also referred to as viridiflorene synthase (EC 4.2.3.88). wikipedia.orgfrontiersin.org This enzyme catalyzes the formation of viridiflorene from (2E,6E)-farnesyl diphosphate (B83284). wikipedia.org It is important to note that viridiflorene is a sesquiterpene hydrocarbon, structurally distinct from the pyrrolizidine alkaloid this compound. While the name "this compound synthase" has been associated with TPS31 in some literature, current evidence from enzyme characterization studies indicates its product is viridiflorene. wikipedia.orgfrontiersin.org The UniProt database entry for a related enzyme, TPS32 from Solanum lycopersicum, also identifies it as a viridiflorene synthase. uniprot.org The tomato genome contains a cluster of TPS genes (TPS30-TPS35), some of which have divergent catalytic activities. nih.govnih.gov

The genus Vitex is known for producing a wide array of terpenoids, particularly sesquiterpenes. frontiersin.orgnih.govresearchgate.net Analysis of the essential oils from various Vitex species has revealed the presence of viridiflorene, a sesquiterpene with a unique ring system. frontiersin.org The significant presence of diverse sesquiterpenes in this genus suggests a high level of sesquiterpene synthase activity. frontiersin.orgnih.gov These enzymes are responsible for the cyclization of farnesyl diphosphate into the various sesquiterpene skeletons. nih.gov As with Solanum lycopersicum, the sesquiterpene synthase activity in Vitex species is associated with the production of viridiflorene, not the alkaloid this compound.

Oxidative Enzymes in Lactone and Dihydropyrrolizine Formation

The biosynthesis of the pyrrolizidine alkaloid (PA) structure, a precursor to this compound, involves critical oxidative steps. The formation of the bicyclic pyrrolizidine ring system is initiated by the oxidation of homospermidine. nih.govwikipedia.org This reaction is catalyzed by copper-dependent diamine oxidases (DAOs), which convert the primary amine groups of homospermidine into aldehydes, yielding 4,4'-iminodibutanal. nih.govuni-kiel.de This dialdehyde (B1249045) intermediate then undergoes cyclization to form the core pyrrolizidine structure. rsc.org Inhibition of DAOs has been shown to impede PA biosynthesis, leading to the accumulation of homospermidine. researchgate.net

The formation of dihydropyrrolizines, which are derived from the necine base, also involves various biosynthetic transformations that are primarily oxidative in nature. rsc.org While this compound itself is a monoester, the broader PA class includes macrocyclic diesters where a lactone ring is formed. The formation of these lactone rings is often catalyzed by oxidative enzymes. rsc.org Cytochrome P450 monooxygenases (CYPs) and Baeyer-Villiger monooxygenases (BVMOs) are key enzyme families implicated in lactone formation in various secondary metabolic pathways. wur.nlnih.govconicet.gov.ar BVMOs, in particular, catalyze the oxidative cleavage of a carbon-carbon bond in a cyclic ketone precursor to insert an oxygen atom, thereby forming a lactone. nih.govconicet.gov.ar

Table 1: Key Oxidative Enzymes in PA Biosynthesis

| Enzyme Class | Substrate(s) | Product(s) | Role in Pathway |

|---|---|---|---|

| Diamine Oxidase (DAO) | Homospermidine | 4,4'-iminodibutanal | Catalyzes the initial oxidative deamination required for the formation of the pyrrolizidine ring. uni-kiel.de |

| Cytochrome P450 (CYP) | Necine bases, Necic acids | Hydroxylated/oxidized intermediates | Involved in the diversification of PA structures and potentially in lactone ring formation. wur.nluniversiteitleiden.nl |

| Baeyer-Villiger Monooxygenase (BVMO) | Cyclic ketones | Lactones | Catalyzes lactone ring formation in related pathways, a potential mechanism for macrocyclic PA synthesis. nih.govconicet.gov.ar |

Desaturases and Hydroxylases in Fatty Acid Derived Precursors

The necic acid moiety of this compound is viridifloric acid. Research indicates that the precursors for this and related necic acids are not fatty acids, but rather branched-chain amino acids, such as valine. mdpi.com However, the enzymatic modifications, including desaturation and hydroxylation, are crucial for creating the final structure of both the necine base and the necic acid.

Hydroxylases, particularly from the cytochrome P450 (CYP) superfamily, are critical for the immense structural diversity of PAs. universiteitleiden.nl These enzymes introduce hydroxyl groups at specific positions on the necine base and necic acid moieties. nih.govmdpi.com For instance, the C-7 hydroxylation of the necine base is a common modification. mdpi.com The stereospecificity of these hydroxylases is a key factor in determining the final configuration of the alkaloid. nih.gov

Desaturases are responsible for introducing double bonds, a key step in the formation of unsaturated PAs from their saturated precursors. This compound possesses a saturated necine base, trachelanthamidine. ru.nl It has been proposed that saturated PAs like this compound can be precursors to unsaturated PAs, such as its conversion to echinatine (B1671082). ru.nl This conversion would require a desaturase to introduce the 1,2-double bond in the pyrrolizidine ring, a feature critical for the toxicity of many PAs. uni-kiel.de The enzymes responsible for this specific desaturation step in PA biosynthesis have not yet been fully characterized. nih.gov

Mechanistic Studies of Biosynthetic Transformations

Understanding the mechanisms of the key chemical transformations provides insight into the efficiency and specificity of this compound biosynthesis.

Cyclization Reactions in Pyrrolizidine Alkaloid and Lactone Formation

The signature bicyclic core of pyrrolizidine alkaloids is formed through a multi-step cyclization process. Following the oxidation of homospermidine to the dialdehyde 4,4'-iminodibutanal, an intramolecular cyclization occurs. rsc.org This process is believed to involve a Mannich-type reaction mechanism, leading to the formation of pyrrolizidine-1-carbaldehyde. nih.govresearchgate.net While spontaneous cyclization is possible, the high degree of stereospecificity observed in the necine bases found in plants strongly suggests that this reaction is enzyme-catalyzed. nih.gov A spontaneous reaction would likely result in a mixture of stereoisomers, which is not typically observed. nih.gov

The formation of macrocyclic diester PAs involves a second cyclization to form a large lactone ring. This occurs through the esterification of a dicarboxylic necic acid with two hydroxyl groups on the necine base. mdpi.com For example, the biosynthesis of senecic acid, a dicarboxylic acid, involves the cyclization of an open-chain precursor to form the 11-membered macrocycle. mdpi.com

Regioselective and Stereoselective Enzymatic Steps

The biosynthesis of this compound is characterized by a high degree of enzymatic control, ensuring specific outcomes at nearly every step. This regio- and stereoselectivity is fundamental to producing a single, biologically active isomer.

The formation of the necine base is highly stereospecific. Plants typically accumulate PAs with a single, defined stereochemistry at the C-8 position and other chiral centers, which points to strict enzymatic control over the cyclization and reduction steps. nih.gov For example, the reduction of pyrrolizidine-1-carbaldehyde to the corresponding alcohol is likely catalyzed by a stereospecific alcohol dehydrogenase. nih.govresearchgate.net

Further modifications to the PA structure are also highly selective. The hydroxylation and desaturation of the necine base are catalyzed by enzymes that act on specific positions (regioselectivity) and produce a specific stereoisomer (stereoselectivity). universiteitleiden.nl Cytochrome P450 enzymes are well-known for their ability to perform such specific oxidations. universiteitleiden.nl Furthermore, studies on the interconversion of PAs, such as this compound into echinatine, show that the stereochemistry of the necic acid is preserved, indicating that the enzymes involved are highly stereoselective. ru.nl The use of biocatalysts like transaminases and lipases in synthetic chemistry to create chiral pyrrolizidine building blocks further underscores the power and specificity of enzymatic reactions. researchgate.netnih.govrsc.org

Genetic Basis of this compound Biosynthesis

The enzymatic machinery for this compound synthesis is encoded by a suite of genes whose expression is tightly regulated.

Gene Expression Analysis of Biosynthetic Enzymes

Identifying the genes responsible for PA biosynthesis has been a key focus of molecular studies. A common strategy involves comparing the transcriptomes of PA-producing and non-producing tissues or cell types. uni-kiel.denih.gov By looking for genes that are expressed only in the producing tissues, researchers can identify candidates for biosynthetic enzymes.

Homospermidine synthase (HSS), which catalyzes the first committed step in the pathway, is a well-studied example. oup.com Gene expression analyses have shown that HSS expression is often localized to specific tissues and can be activated at different developmental stages. For instance, in comfrey (B1233415), HSS is expressed in the roots but can be activated in specific leaves during flowering, likely to increase the defense of reproductive structures. oup.com This demonstrates a sophisticated spatial and temporal regulation of the biosynthetic pathway at the genetic level.

Using such comparative and subtractive transcriptomic approaches, researchers have successfully identified candidate genes for subsequent steps, such as the diamine oxidases (DAOs) that oxidize homospermidine. uni-kiel.de The expression of these candidate genes in PA-producing tissues provides strong evidence for their role in the pathway. Quantitative real-time PCR (qRT-PCR) is a standard method used to validate and quantify the expression levels of these identified genes in different tissues or under different conditions. frim.gov.mymdpi.com These molecular techniques are essential for fully elucidating the genetic blueprint for this compound production.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Homospermidine |

| 4,4'-iminodibutanal |

| Pyrrolizidine-1-carbaldehyde |

| Retronecine (B1221780) |

| Valine |

| Trachelanthamidine |

| Echinatine |

| Senecic acid |

| Rinderine |

| Putrescine |

| Spermidine (B129725) |

| Trachelanthamine |

| Supinine |

| Heliotridine |

| Otonecine |

| Senecionine (B1681732) |

| Jacobine |

| Erucifoline |

| Isoretronecanol |

| Monocrotaline |

| Lycopsamine |

| N-methylputrescine |

| 4-methylaminobutanal |

| Dopamine |

| 4-hydroxyphenylacetaldehyde |

| Xenovenine |

| Isoleucine |

| Heliosupine |

| 7-angeloylheliotridine |

| Amabiline |

| Isoleucine |

| Acetyl-CoA |

| Linoleic acid |

| Linolenic acid |

| Malonyl-CoA |

| Pyruvate |

| Citrate |

| Oxaloacetate |

| Malate |

| Palmitate |

| Griseoviridin |

| Viridogrisein |

| Theanine |

| Chalcone |

Evolutionary Conservation of Biosynthetic Modules

A pivotal element in understanding the evolution of PA biosynthesis is the origin of homospermidine synthase (HSS), the first pathway-specific enzyme. nih.govpnas.org HSS catalyzes the formation of homospermidine, the precursor to the necine base that forms the characteristic bicyclic ring system of all PAs. nih.govoup.combiorxiv.org Extensive research has provided direct evidence that the gene for HSS evolved from the gene encoding deoxyhypusine (B1670255) synthase (DHS), an essential and highly conserved enzyme in the primary metabolism of all eukaryotes. nih.govpnas.orgbiorxiv.org DHS is involved in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A). oup.comoup.com

This evolutionary leap from primary to secondary metabolism occurred through gene duplication. nih.govoup.comoup.com Following a duplication event, one copy of the DHS gene was retained for its essential function in primary metabolism, while the second copy was free to evolve a new function (neofunctionalization), ultimately giving rise to HSS. biorxiv.orguni-kiel.de HSS retained the ability to use spermidine as a substrate but lost its original function with eIF5A, optimizing its activity to produce homospermidine at a much higher rate than DHS. biorxiv.org

Remarkably, phylogenetic studies have demonstrated that this gene duplication and subsequent neofunctionalization did not happen just once. Instead, it occurred independently on several occasions in the evolutionary history of different PA-producing plant lineages. nih.govoup.comuni-kiel.deresearchgate.netuni-kiel.de This repeated, independent recruitment of DHS for PA biosynthesis is a striking example of convergent evolution, where unrelated organisms independently evolve similar traits to adapt to similar selective pressures, such as herbivory. nih.govvulcanchem.com For instance, the evolution of HSS has been independently documented in families as diverse as Asteraceae, Boraginaceae, Convolvulaceae, and Fabaceae. nih.govoup.comuni-kiel.de

Despite the independent origins of the initial biosynthetic step, the resulting PA structures across these distinct lineages show remarkable similarity. oup.com The necine base, the core structure derived from homospermidine, is often identical in its structure and stereochemistry in unrelated plants. oup.com This suggests strong selective pressure maintaining the core biosynthetic pathway once it has evolved.

However, while the early steps of the pathway leading to the necine base are highly conserved or have convergently evolved, the subsequent steps that lead to the vast diversity of PA structures are considered extremely plastic. researchgate.net The esterification of the necine base with various necic acids allows for a wide array of final compounds, like this compound, rinderine, and senecionine, providing a flexible system for chemical defense. researchgate.netuni-kiel.de

Detailed research in specific plant families, such as Apocynaceae, reveals a more intricate evolutionary history. biorxiv.orgresearchgate.net Studies focusing on the amino acid motifs of HSS have identified specific changes (e.g., the VXXXD motif) correlated with optimized enzyme function. researchgate.net Evidence in this family points to a complex scenario that includes a single origin of an HSS-like gene, followed by multiple independent optimizations and, in some cases, losses of function through pseudogenization. oup.comresearchgate.net This highlights that the evolution of these biosynthetic modules is not always a straightforward, linear process but can involve multiple layers of gain, loss, and refinement of function.

Table 1: Key Enzymes in the Evolution of Pyrrolizidine Alkaloid Biosynthesis

| Enzyme | Precursor Enzyme | Evolutionary Mechanism | Conservation Status | Key Findings | Citations |

|---|---|---|---|---|---|

| Homospermidine Synthase (HSS) | Deoxyhypusine Synthase (DHS) | Gene Duplication & Neofunctionalization | Recruited multiple times independently in different angiosperm lineages. | The first committed enzyme in PA biosynthesis; its evolution from a primary metabolism enzyme is a key example of convergent evolution in secondary metabolism. | nih.govnih.govoup.compnas.orgbiorxiv.orgoup.comresearchgate.net |

| Deoxyhypusine Synthase (DHS) | Not Applicable | Not Applicable | Highly conserved across all eukaryotes. | An essential enzyme in primary metabolism involved in activating translation initiation factor 5A. It serves as the evolutionary ancestor of HSS. | nih.govoup.compnas.orgbiorxiv.orgoup.com |

Chemical Synthesis and Advanced Synthetic Methodologies

Total Synthesis Approaches to Viridiflorine and its Derivatives

The overarching strategy for the total synthesis of this compound is a convergent approach. This involves the separate, stereocontrolled synthesis of its two key components—the necine base, (-)-trachelanthamidine, and the necic acid, (-)-viridifloric acid—followed by their coupling via esterification. researchgate.netru.nl This modular strategy allows for the independent optimization of the synthesis of each fragment before the final assembly.

The successful total synthesis of this compound hinges on the ability to produce both the necine and acid components in their correct, optically active forms.

Necine Base: (-)-Trachelanthamidine

Trachelanthamidine is the necine base for this compound. ru.nl Several asymmetric syntheses have been developed to produce the optically active (-)-trachelanthamidine. One effective method begins with L-prolinol, a readily available chiral starting material. This synthesis utilizes an olefin cyclization initiated by an α-thiocarbocation as the key strategic step to construct the bicyclic pyrrolizidine (B1209537) core. researchgate.netrsc.orgrsc.org

Necic Acid: (-)-Viridifloric Acid

Viridifloric acid is a dihydroxyisopropylbutyric acid that provides the esterifying moiety of this compound. researchgate.netru.nl Its synthesis is a critical component of the total synthesis of the alkaloid. The structure of viridifloric acid was confirmed through synthesis, which also established it as a stereoisomer of trachelanthic acid. Both are α-isopropyl-α,β-dihydroxybutyric acids. The synthesis of viridifloric acid has been successfully accomplished, providing the necessary component for the final esterification step. The biosynthetic origin of related lactones from (-)-viridifloric acid has been suggested, highlighting its role as a key chiral building block in nature. researchgate.net

The final key step in assembling this compound is the formation of an ester linkage between the hydroxyl group of the necine base (trachelanthamidine) and the carboxylic acid group of the necic acid (viridifloric acid). researchgate.net Given the steric hindrance and potential for side reactions with these complex fragments, the choice of coupling method is critical.

Methods for the selective esterification of pyrrolizidine alkaloids like retronecine (B1221780) (a related necine base) have been developed and are applicable to the synthesis of this compound. One common method involves the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This approach, known as Steglich esterification, is performed under mild conditions and is effective for coupling acids with alcohols.

Another strategy involves activating the carboxylic acid by converting it into a more reactive intermediate. The use of N-acylimidazoles has proven successful for achieving esterification, particularly with sterically demanding or sensitive substrates like αβ-unsaturated and α-hydroxy-α,α-dialkyl acids. rsc.org For macrocyclic pyrrolizidine alkaloids, tin-mediated regioselective acylation has also been employed to form a monoester, which can then undergo a subsequent macrolactonization. oup.com While this compound is not a macrocycle, these advanced esterification techniques underscore the variety of methods available to chemists for forging the crucial ester bond in complex alkaloid synthesis.

| Reagent/Method | Description | Application |

| DCC/DMAP (Steglich Esterification) | A mild method for forming ester bonds from carboxylic acids and alcohols using a carbodiimide (DCC) and an acylation catalyst (DMAP). | Selective esterification at the C-9 position of necine bases. rsc.org |

| N-Acylimidazoles | The carboxylic acid is pre-activated by forming an acylimidazole, which then readily reacts with the alcohol. | Useful for esterification with sterically hindered acids. rsc.org |

| Tin-mediated Acylation | Utilizes stannoxanes derived from diols and dibutyltin (B87310) oxide to achieve regioselective mono-esterification. | Primarily used in the synthesis of macrocyclic pyrrolizidine alkaloids. core.ac.uk |

Stereoselective Synthesis of this compound-Related Lactones

The synthesis of the dihydroxy necic acid component of this compound is closely related to stereoselective lactone synthesis. Often, the stereocenters of a hydroxy acid are established by first synthesizing a lactone precursor, which enforces a specific stereochemical arrangement that is retained upon subsequent hydrolysis to the open-chain acid.

Asymmetric catalysis is a cornerstone for establishing the chiral centers found in viridifloric acid. Enantioselective hydrogenation, in particular, is a powerful tool. Ruthenium-catalyzed asymmetric hydrogenation of β-keto esters is an efficient method for producing hydroxylated pyrrolizidine and indolizidine ring systems with high diastereomeric excess (up to 99%). nih.gov This methodology can be adapted to generate the syn- or anti-diol patterns found in necic acids. researchgate.net For instance, a ruthenium-mediated sequential approach can be used to synthesize enantiomerically enriched 1,3-diols from β-keto esters. This involves an initial asymmetric hydrogenation followed by a diastereoselective hydrogenation of the resulting β-hydroxy ketone. researchgate.net

Asymmetric transfer hydrogenation (ATH) coupled with dynamic kinetic resolution (DKR) has also been developed for the synthesis of anti-3-alkenyl-2-amido-3-hydroxy esters from racemic α-amino-β-keto esters. rsc.org This provides a route to polyhydroxylated pyrrolizidine alkaloids and demonstrates the power of catalytic methods to set multiple stereocenters with high control. rsc.org

The carbon skeleton of viridifloric acid can be assembled using controlled carbon-carbon bond-forming reactions. For the synthesis of related lactones, a Horner-Wadsworth-Emmons (HWE) reaction can be employed for C-C coupling, which is then followed by an asymmetric dihydroxylation (such as Sharpless asymmetric dihydroxylation) to install the necessary hydroxyl groups with the correct stereochemistry. researchgate.net This combination of reactions allows for the construction of the basic carbon chain while simultaneously setting key chiral centers.

While this compound itself is not a macrocycle, macrolactonization techniques are highly relevant to the synthesis of complex natural products containing ester or lactone moieties, including macrocyclic pyrrolizidine alkaloids. oup.com These methods are designed to facilitate ring-closure of a linear hydroxy-acid, a challenging transformation that is often low-yielding due to competing intermolecular polymerization.

The Corey-Nicolaou macrolactonization is a widely used method that activates the seco-acid (the linear hydroxy-acid precursor) by converting it to a 2-pyridinethiol ester. nih.govchem-station.comwikipedia.org Intramolecular attack by the hydroxyl group then forms the lactone under high-dilution conditions, which favor cyclization over polymerization. nih.govchem-station.com The reaction often requires heat, but the addition of silver salts can significantly accelerate the cyclization. chem-station.com This methodology has been successfully applied in the synthesis of various natural products, including pyrrolizidine alkaloids. acs.org Other important macrolactonization methods include the Yamaguchi and Mukaiyama protocols, which also rely on the activation of the carboxylic acid. nih.gov Although applied to macrocycles, the principles of activating a carboxylic acid for ester formation under mild conditions are broadly applicable in complex natural product synthesis.

| Macrolactonization Method | Activating Reagents | Key Feature |

| Corey-Nicolaou | 2,2'-Dipyridyldisulfide, Triphenylphosphine | Forms a pyridylthioester intermediate that cyclizes upon heating. chem-station.comwikipedia.org |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a mixed anhydride (B1165640) which is highly reactive towards intramolecular attack by the alcohol. nih.gov |

| Mukaiyama | 1-Methyl-2-chloropyridinium iodide, Triethylamine | Utilizes a pyridinium (B92312) salt to activate the carboxylic acid for lactonization. nih.gov |

Development of Novel Synthetic Routes

Utilization of Chiral Pool Precursors

A cornerstone of modern asymmetric synthesis is the use of the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. unicamp.brresearchgate.net This approach efficiently transfers the existing stereochemistry of the starting material to the final target molecule, bypassing the need for complex asymmetric induction steps. In the context of this compound and other pyrrolizidine alkaloids, amino acids are particularly valuable chiral precursors. ru.nl

L-proline, with its inherent pyrrolidine (B122466) ring, is a logical and frequently used starting point for constructing the bicyclic core of these alkaloids. fishersci.dk Its rigid cyclic structure provides a solid foundation for stereocontrolled transformations. researchgate.net Similarly, other amino acids like L-glutamic acid have been successfully employed. shu.ac.uk The synthesis of related alkaloids has also been achieved using precursors from other parts of the chiral pool, such as D-glucose, L-malic acid, and L-aspartic acid, demonstrating the versatility of this strategy. nih.govresearchgate.net The biosynthesis of the necine base of this compound itself originates from the amino acid L-ornithine via putrescine, highlighting nature's own use of the chiral pool. nih.gov

Multi-Step Conversions and Yield Optimization

The construction of this compound from a simple chiral precursor is a multi-step process that requires a sequence of carefully orchestrated chemical reactions. cia.gov A typical synthetic route involves the initial modification of the chiral starting material (e.g., an amino acid) to form a key substituted pyrrolidine intermediate. This is followed by a crucial cyclization step to form the characteristic bicyclic pyrrolizidine core, known as the necine base (in the case of this compound, this is (+)-viridiflorine's necine base, trachelanthamidine). The final stage involves the esterification of the necine base with a necic acid to yield the final alkaloid.

Below is a representative table outlining a plausible sequence for the synthesis of a pyrrolizidine alkaloid, illustrating the types of transformations involved.

| Stage | Reaction Step | Purpose |

|---|---|---|

| 1 | Functional Group Protection | Masking of reactive groups (e.g., amines, hydroxyls) on the chiral precursor. |

| 2 | Chain Elaboration | Adding carbon atoms to the precursor to build the necessary side chain for cyclization. |

| 3 | Oxidation/Reduction | Adjusting the oxidation state of functional groups to prepare for cyclization. |

| 4 | Intramolecular Cyclization | Formation of the second five-membered ring to create the bicyclic necine base core. |

| 5 | Functional Group Deprotection | Removal of protecting groups from the necine base. |

| 6 | Esterification | Coupling the necine base with the appropriate necic acid (viridifloric acid) to form this compound. |

Investigation of Protecting Group Strategies

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. researchgate.net They act as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. nih.gov The successful synthesis of pyrrolizidine alkaloids relies on a well-designed protecting group strategy, where groups can be selectively added and removed under specific conditions without affecting other parts of the molecule. google.com

In the synthesis of this compound's precursors and related alkaloids, various protecting groups are employed to shield hydroxyl and amino functionalities. For example, nitrogen atoms are often protected as carbamates, such as with tert-Butoxycarbonyl (Boc) or Carbobenzyloxy (Cbz) groups. shu.ac.ukresearchgate.net Hydroxyl groups are commonly protected as ethers (e.g., Benzyl, Bn) or silyl (B83357) ethers (e.g., tert-Butyldimethylsilyl, TBDMS). nih.gov

The choice of protecting group is critical and depends on its stability to a range of reaction conditions. An effective strategy often involves using "orthogonal" protecting groups, which can be removed under very different conditions. nih.gov For instance, a TBDMS group can be removed with a fluoride (B91410) source (like TBAF), while a Benzyl group is cleaved by hydrogenolysis, and a Boc group is removed with acid (like TFA). nih.gov This allows for the sequential unmasking of specific functional groups at the desired stage of the synthesis.

The following table details common protecting groups used in the synthesis of pyrrolizidine alkaloids and their respective deprotection methods.

| Functional Group | Protecting Group | Abbreviation | Deprotection Reagents |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid, TFA) |

| Amine | Carbobenzyloxy | Cbz / Z | H₂, Palladium on Carbon (Pd/C) |

| Hydroxyl | Benzyl | Bn | H₂, Palladium on Carbon (Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS / TBS | Fluoride Source (e.g., TBAF) or Acid |

| Hydroxyl | Methoxymethyl ether | MOM | Acid (e.g., HCl) |

Biological Activity and Molecular Mechanistic Research

Investigation of Molecular Targets and Pathways

Network pharmacology is a sophisticated approach that integrates data from multiple biological networks, such as protein-protein interactions and drug-target relationships, to elucidate the complex mechanisms of action of chemical compounds. acs.org This methodology is particularly valuable for analyzing the multifaceted effects of natural products, which often contain numerous phytochemicals acting on multiple targets. dovepress.comrsc.org In the context of investigating viridiflorine, network pharmacology has been employed as part of a broader study on the essential oil of Thymus vulgaris L. (Thyme oil), where this compound is a constituent compound. acs.orgnih.gov

The process began by identifying the phytochemicals within Thyme oil and then predicting their potential biological targets using databases like SwissTargetPrediction. acs.org Concurrently, disease-related targets, for instance, those associated with breast cancer, were compiled from databases such as GeneCards, DisGeNet, and OMIM. acs.org By finding the intersection between the compound targets and the disease targets, researchers identified a set of common potential targets. acs.org

These common targets were then used to construct a Protein-Protein Interaction (PPI) network, which visualizes the complex interplay between these proteins. acs.org Analysis of this network using parameters like degree, closeness, and centrality helps to identify "hub-genes"—highly connected nodes that are presumed to be critical for the biological effect. acs.org In a study on Thyme oil's effect on breast cancer, this approach identified 195 potential common targets, which were narrowed down to key proteins such as EGFR, AKT1, ESR1, and HIF1A, among others. acs.org this compound, along with other compounds like aromadendrene (B190605) and α-humulene, was identified as a potent component capable of strongly binding to these important cancer-related proteins. acs.orgnih.gov This systematic, network-based approach provides a comprehensive view of the pharmacological mechanisms, moving from the constituent compounds to their potential molecular targets and associated pathways. acs.orgfrontiersin.org

Computational modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential tools for predicting and analyzing the interaction between a ligand, such as this compound, and its protein target at an atomic level. mdpi.comnih.gov These methods provide insights into binding affinity and the stability of the protein-ligand complex. nih.govmdpi.com

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a molecule when it binds to a target protein. mdpi.com In a study analyzing the components of Thyme oil, this compound was docked with the protein kinase B (AKT1), a key target in cancer therapy. acs.orgmdpi.comscirp.org The analysis revealed a strong binding affinity. The interactions between this compound and AKT1 are primarily hydrophobic, involving several alkyl interactions with key amino acid residues in the protein's binding site. acs.orgnih.gov

| Target Protein | Interacting Residues of AKT1 | Interaction Type |

| AKT1 | LYS268, VAL270, LEU264 | Alkyl |

This table details the specific amino acid residues in AKT1 that form alkyl bonds with this compound, as identified through molecular docking analysis. acs.orgnih.gov

The binding mode shows this compound fitting into the hydrophobic cavity of the AKT1 kinase domain. acs.orgnih.govmdpi.com The strength of this interaction is quantified by the binding energy, where a lower value typically indicates a stronger, more stable interaction. acs.org

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the stability and conformational changes of the protein-ligand complex. nih.govarxiv.org The AKT1-viridiflorine complex was subjected to MD simulations to assess its stability. nih.gov

Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position. The simulation showed that the RMSD of the AKT1-viridiflorine complex remained stable, with an average value of 0.37 nm, which was lower than the RMSD of the AKT1 protein alone (0.44 nm), indicating that binding to this compound conferred stability to the protein. nih.gov

Root Mean Square Fluctuation (RMSF): This parameter identifies the flexibility of individual amino acid residues. The analysis of the AKT1-viridiflorine complex showed specific fluctuation patterns, highlighting the dynamic nature of the interaction. nih.gov

Radius of Gyration (Rg): This measures the compactness of the protein. A stable Rg value over time suggests that the complex is not unfolding and remains compact. nih.gov

Together, these computational analyses strongly suggest that this compound can form a stable and favorable complex with AKT1, providing a structural basis for its potential biological activity. nih.gov

This compound, as a component of complex natural extracts, is predicted to exert its biological effects by modulating multiple cellular signaling pathways that are crucial in disease progression, particularly in cancer. acs.org Network pharmacology studies of Thyme oil, which contains this compound, have identified several key pathways that are potentially influenced. acs.orgnih.gov

The primary pathways identified include:

PI3K-AKT Signaling Pathway: This is a central pathway regulating cell survival, proliferation, and growth. nih.gov The direct interaction between this compound and AKT1, as shown by molecular docking and dynamics simulations, strongly suggests that this compound can modulate this pathway. acs.orgnih.gov The PI3K/AKT pathway is a critical mediator that responds to growth factors and other extracellular signals. nih.govupenn.edu

HIF-1 Signaling Pathway: Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows cells to adapt to low-oxygen conditions, a common feature of the tumor microenvironment. mdpi.commdpi.com The HIF-1 pathway regulates genes involved in angiogenesis, metabolism, and cell survival. dovepress.com Studies have shown that this compound can downregulate the HIF-1α pathway. vulcanchem.com Furthermore, the PI3K/AKT pathway is a known upstream regulator of HIF-1α, providing a mechanistic link for this compound's influence. nih.govmdpi.com

EGFR Tyrosine Kinase and ERBB Signaling: The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. upenn.edu Its activation triggers downstream cascades, including the PI3K/AKT pathway, promoting processes associated with tumor growth. upenn.edu The network analysis of Thyme oil constituents identified EGFR as a key target and the ERBB signaling pathway as a significantly modulated pathway, suggesting an indirect role for this compound in this axis. acs.orgnih.gov

Estrogen Signaling Pathway: This pathway is critical in hormone-dependent cancers like breast cancer. mdpi.com The identification of the estrogen signaling pathway in the network analysis suggests that components of the oil, including potentially this compound, may interfere with hormone-related cancer progression. acs.org

JAK-STAT and FoxO Signaling Pathways: The JAK-STAT pathway is crucial for cytokine signaling that affects cell proliferation and survival, while the FoxO (Forkhead box O) family of transcription factors are downstream targets of the PI3K-AKT pathway and act as tumor suppressors. acs.orgnih.gov The modulation of these pathways was predicted by the network pharmacology analysis, indicating a broad-spectrum effect of the constituent compounds. acs.org

| Signaling Pathway | Key Protein(s) | Implication of Modulation |

| PI3K-AKT | AKT1 | Regulation of cell survival, growth, and proliferation. acs.orgnih.gov |

| HIF-1 | HIF1A | Control of cellular adaptation to hypoxia, angiogenesis. acs.orgvulcanchem.com |

| EGFR/ERBB | EGFR | Regulation of cell cycle progression, invasion, and metastasis. acs.orgupenn.edu |

| Estrogen | ESR1 | Involvement in hormone-dependent cancer progression. acs.org |

| JAK-STAT | STAT3 | Mediation of cytokine signaling for cell proliferation. acs.org |

| FoxO | FoxO transcription factors | Regulation of apoptosis and cell cycle arrest. acs.org |

This table summarizes the key signaling pathways potentially modulated by this compound and its associated compounds, along with the central proteins involved and the biological implications.

The biological activity of this compound can also be understood through its impact on gene expression and the regulation of key transcription factors involved in cellular stress responses.

Reactive Oxygen Species (ROS) and Transcriptional Response

This compound has been shown to possess antioxidant properties, capable of reducing levels of reactive oxygen species (ROS). vulcanchem.com Cellular stress, including oxidative stress caused by ROS, activates the Unfolded Protein Response (UPR) or the Integrated Stress Response (ISR). nih.govmdpi.com A central mediator of this response is the transcription factor ATF4 (Activating Transcription Factor 4). mdpi.comresearchgate.net Under stress conditions, ATF4 expression is induced and it, in turn, activates a suite of genes involved in managing the stress. nih.gov

If the stress is prolonged or severe, ATF4 can work together with another transcription factor, CHOP (C/EBP homologous protein), to induce the expression of genes that lead to apoptosis, or programmed cell death. nih.gov The transcriptional induction of genes involved in protein synthesis by the ATF4-CHOP complex can lead to further oxidative stress and ATP depletion, ultimately causing cell death. nih.gov While direct studies linking this compound to ATF4 and CHOP are limited, its known ability to reduce ROS suggests it could modulate these stress-induced transcriptional pathways. vulcanchem.com

NF-κB Activation

The transcription factor NF-κB (nuclear factor-κβ) is a master regulator of inflammation, immunity, and cell survival. mdpi.comresearchgate.net There is significant crosstalk between ER stress pathways and NF-κB signaling. mdpi.com For example, the UPR can modulate the expression of regulators of the NF-κB pathway. researchgate.net Specifically, ATF4 has been shown to be a positive regulator for the expression of certain inflammatory genes that are also targets of NF-κB. mdpi.com Given this compound's potential influence on stress pathways like HIF-1 and its antioxidant activity, it may indirectly impact the activation state and transcriptional output of the NF-κB signaling cascade. dovepress.comvulcanchem.com

Mechanistic Studies in Cellular Models

To validate the predictions from computational and network pharmacology studies, in vitro experiments using cellular models are essential. acs.org These experiments provide direct evidence of a compound's biological effects on cells.

In a study investigating the anticancer potential of Thyme oil, which contains this compound as an active component, experiments were performed on the MCF-7 human breast cancer cell line. acs.orgnih.gov The results of these in vitro assays confirmed that the essential oil exhibited cytotoxicity and had an antiproliferative effect on the cancer cells. nih.gov The study reported that Thyme oil could inhibit the growth and proliferation of MCF-7 cells. acs.orgnih.gov

These cellular-level observations provide experimental support for the mechanisms suggested by the computational analyses. The inhibition of cancer cell proliferation is consistent with the predicted modulation of key signaling pathways like the PI3K-AKT pathway by the oil's constituents, including this compound. acs.orgnih.gov While these experiments were conducted with the entire essential oil, the identification of this compound as one of the potent compounds that bind strongly to cancer-related proteins like AKT1 suggests it is a significant contributor to the observed antiproliferative effects. acs.orgnih.gov Further in vitro studies focusing specifically on purified this compound would be necessary to delineate its precise individual contribution to these biological activities.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

This compound has been identified as a pyrrolizidine (B1209537) alkaloid in plants, such as those from the Eupatorium genus, which have been evaluated for their biological activities. researchgate.net Extracts containing this compound have been assessed for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, as it increases the availability of acetylcholine in the brain. peerj.comheraldopenaccess.usmdpi.com While this compound has been included in screenings of plant-derived compounds for AChE inhibition, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), for pure this compound are not detailed in the available research. researchgate.netd-nb.infonih.govscielo.br Therefore, while its potential as a cholinesterase inhibitor has been noted, comprehensive studies detailing its specific efficacy and mechanism of inhibition are limited. conicet.gov.ar

Receptor Binding Affinity Research (e.g., 5-HT receptors)

Serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors are a diverse group of proteins involved in a wide range of neurological processes, including mood, cognition, and sleep. nih.govwikipedia.org They are significant targets for a variety of pharmaceutical drugs. nih.gov The binding affinity of a compound to these receptors is a crucial measure of its potential to modulate serotonergic systems. revvity.complos.org In a metabolomics study related to major depressive disorder, a condition where the serotonin system is often implicated, this compound was identified as one of several metabolites with altered levels. wjgnet.com However, this finding is correlational and does not demonstrate a direct interaction. Currently, there is a lack of specific research in the scientific literature detailing the binding affinity of this compound for 5-HT receptors or its potential to act as an agonist or antagonist at these sites. nih.govnih.govbmbreports.org

Analysis of Cellular Processes (e.g., Cell Growth Modulation, Cell Migration, Invasion, Adhesion)

Cellular processes such as cell growth, migration, invasion, and adhesion are fundamental to organismal development and are also implicated in pathological conditions like cancer. researchgate.netfrontiersin.orgjcancer.orgresearchgate.net Research has investigated the effects of various natural products on these processes. Some studies have included this compound in broader screenings of compounds for their effects on cell proliferation and apoptosis (programmed cell death). researchgate.netscispace.com However, detailed research findings specifically elucidating the molecular mechanisms by which this compound might modulate cell growth, migration, invasion, or adhesion are not extensively documented in the available literature. scielo.brnih.govnih.gov

Research on Ecological Roles and Chemical Communication

Pheromonal Functions in Insect Chemical Ecology

In the field of insect chemical ecology, a derivative of this compound, this compound β-lactone, has been identified as a significant semiochemical—a chemical involved in communication. unicamp.brrsc.orgresearchgate.net This compound functions as a key component of the male sex pheromone in certain species of Lepidoptera, particularly Danaine butterflies like the giant white butterfly, Idea leuconoe, and Euploea mulciber. nih.govnih.govrsc.org These pheromones are complex chemical signals that mediate crucial behaviors for survival and reproduction. wikipedia.orguni-freiburg.de this compound β-lactone is stored in and released from specialized scent-disseminating organs on the male butterfly called hairpencils. nih.gov

Role in Intraspecific Communication (e.g., Courtship, Aggregation)

The primary role of this compound β-lactone in intraspecific communication is as a courtship pheromone. rsc.orgrsc.org During courtship displays, male Idea leuconoe butterflies release a complex blend of volatile compounds from their hairpencils. nih.gov This chemical bouquet acts as a short-range attractant for females. rsc.org

Research has shown that this compound β-lactone, along with another pyrrolizidine alkaloid derivative, danaidone, induces significant electroantennogram responses in female antennae, confirming its role as a principal component of the sex pheromone. nih.gov A synthetic mixture containing these and other compounds from the hairpencil extract was effective in eliciting the abdomen-curling acceptance posture from females, a critical step for successful mating. nih.govrsc.org The pheromone blend of I. leuconoe is a complex mixture, indicating that the behavioral response is likely due to the synergistic effect of multiple components. nih.govrsc.org

Table 1: Selected Pheromone Components Identified in the Hairpencils of the Male Butterfly Idea leuconoe

| Compound Class | Specific Compound |

| Pyrrolizidine Alkaloid Derivatives | This compound β-lactone |

| Danaidone | |

| Aromatics | Phenol |

| p-Cresol | |

| Benzoic Acid | |

| Terpenoids | Geranyl methyl thioether |

| (E,E)-Farnesol | |

| γ-Lactones | 6-hydroxy-4-undecanolides |

| Hydrocarbons | (Z)-9-Tricosene |

| Source: nih.gov |

of this compound

Plant Defense Mechanisms Against Herbivory and Microbial Threats

This compound, a pyrrolizidine alkaloid, is a key component of the chemical defense system in various plant species. mdpi.comwikipedia.org Plants produce a wide array of secondary metabolites, including alkaloids like this compound, to protect themselves from herbivores and microbial pathogens. nih.govscitechnol.com These chemical defenses can be either constantly present or produced in response to damage. wikipedia.org The presence of this compound in distantly related plant families, such as Asteraceae and Boraginaceae, points to the convergent evolution of this defense mechanism against herbivores. vulcanchem.com

Anti-feedant or Repellent Activities in Ecological Contexts

As a chemical defense, this compound exhibits anti-feedant or repellent properties that deter insects and other herbivores from feeding on the plant. mdpi.comwikipedia.org These compounds can act as toxins or reduce the digestibility of the plant material. wikipedia.org The production of such defensive chemicals is a crucial strategy for plant survival, influencing the behavior, growth, and survival of herbivores. mdpi.com Plant-derived chemicals, including alkaloids, are being explored as alternatives to synthetic pesticides for crop protection due to their lower environmental impact. jwent.netnih.gov

The effectiveness of plant-based repellents is a subject of ongoing research, with a focus on developing formulations that offer sustained release and are effective at lower concentrations. jwent.net The use of repellents is considered a promising strategy in integrated pest management systems. jwent.netnih.gov

Antimicrobial Research (e.g., Antibacterial, Antifungal)

In addition to its role in herbivore defense, this compound and other pyrrolizidine alkaloids have been investigated for their antimicrobial properties. mdpi.com Extracts from plants containing these alkaloids have shown inhibitory activity against various human pathogenic bacteria. mdpi.com

Chemosystematic and Phylogenetic Significance

The distribution of secondary metabolites like this compound across different plant taxa provides valuable information for chemosystematics, the classification of plants based on their chemical constituents. The presence of this compound and related alkaloids can serve as a chemical marker to understand the phylogenetic relationships between different plant species and genera. frontiersin.org

For example, the occurrence of this compound in both the Asteraceae and Boraginaceae families suggests an interesting evolutionary pattern. vulcanchem.com The analysis of alkaloid profiles, including that of this compound, has been used to clarify phylogenetic relationships within specific plant groups. researchgate.net However, the evolutionary lability of some floral scent chemicals at higher taxonomic levels suggests that their utility for phylogenetic inference may be more pronounced at lower taxonomic levels. scribd.com The presence of certain alkaloids can be a distinguishing feature for specific plant lineages.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features

A pharmacophore represents the key steric and electronic features of a molecule necessary for optimal interaction with a specific biological target to trigger or block its response. mdpi.comnih.gov Identifying the pharmacophore of viridiflorine is fundamental to understanding its mechanism of action and for designing new, potentially therapeutic agents.

Identification of Key Structural Moieties for Activity

The biological activity of pyrrolizidine (B1209537) alkaloids (PAs) like this compound is intrinsically linked to their chemical structure. The core structure consists of a necine base, which is a fused, five-membered ring system with a nitrogen atom at the bridgehead, esterified with a necic acid. inchem.org

Key structural features that are considered important for the activity of this compound and related PAs include:

Ester Linkage: The ester bond connecting the necine base to the necic acid is a critical feature. The nature of this ester linkage, whether it's a monoester, diester, or a macrocyclic diester, significantly influences the molecule's properties. inchem.org

Hydroxyl Groups: The presence and position of hydroxyl groups on both the necine base and the necic acid are crucial. For instance, PAs lacking a hydroxyl group at the C7 position are thought to be less hepatotoxic. researchgate.net The hydroxyl groups can participate in hydrogen bonding, a key interaction in ligand-receptor binding. researchgate.net

Necic Acid Moiety: The structure of the necic acid, including its branching and the presence of functional groups, plays a significant role in determining the biological activity. In this compound, this is viridifloric acid.

Pharmacophore models for related compounds often include features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings, which guide their interaction with target proteins. nih.govnih.govd-nb.info For instance, molecular docking studies on similar compounds have highlighted the importance of hydrogen bonding and hydrophobic interactions for binding affinity. researchgate.net

Analysis of Stereochemical Influence on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity, as it dictates how a molecule interacts with chiral biological macromolecules like enzymes and receptors. longdom.orgijpsjournal.comnumberanalytics.comsolubilityofthings.com In the case of this compound and its isomers, stereochemical variations can lead to significant differences in their pharmacological profiles. nih.gov

Studies on the enantiomers of other biologically active compounds have demonstrated that different stereoisomers can have varying potencies and even different types of pharmacological activity. nih.govnih.gov For example, in one study, the (2S) enantiomer of a disopyramide (B23233) metabolite was found to be approximately three times more potent as an anticholinergic agent than its (2R) enantiomer. nih.gov This highlights the importance of considering the specific stereochemistry of this compound when evaluating its biological function. The relative configuration of substituents, particularly the hydroxyl groups, can affect intramolecular hydrogen bonding, which in turn influences the molecule's conformation and its interaction with biological targets.

Rational Design and Synthesis of Analogues for SAR Probing

The rational design and synthesis of analogues are cornerstones of medicinal chemistry, allowing for a systematic exploration of a molecule's SAR. nih.govrsc.orgnih.govrsc.org By methodically altering the chemical structure of this compound, researchers can identify which parts of the molecule are essential for its biological effects.

Systematic Modification of this compound Skeleton